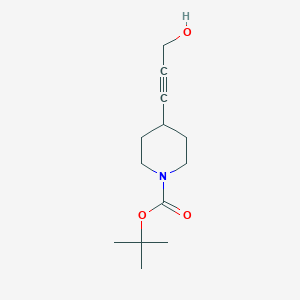

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate

CAS No.: 403802-41-5

Cat. No.: VC2567068

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 403802-41-5 |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3 |

| Standard InChI Key | FUIPHCXERBVLBP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C#CCO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C#CCO |

Introduction

Chemical Properties and Structure

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is an organic compound with specific structural features that contribute to its chemical reactivity and potential applications. The compound contains a piperidine ring system with a Boc protecting group at the nitrogen position and a hydroxyprop-1-yn-1-yl substituent at the 4-position. This combination of functional groups creates a versatile molecule suitable for various synthetic transformations.

The compound is characterized by the following key chemical properties:

| Parameter | Value |

|---|---|

| CAS Number | 403802-41-5 |

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | tert-butyl 4-(3-hydroxyprop-1-ynyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,6-10H2,1-3H3 |

| Standard InChIKey | FUIPHCXERBVLBP-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)C#CCO |

The structure of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate incorporates several key functional groups that contribute to its chemical versatility. The piperidine ring serves as a common scaffold found in many bioactive compounds, while the tert-butyloxycarbonyl (Boc) group on the nitrogen atom acts as a protecting group that can be selectively removed under acidic conditions. This feature is particularly valuable in multi-step synthesis where control over the reactivity of different functional groups is essential.

The hydroxyprop-1-yn-1-yl group at the 4-position of the piperidine ring introduces both an alkyne functionality and a primary alcohol. The terminal alkyne can participate in various coupling reactions, including Sonogashira couplings, click chemistry, and other metal-catalyzed transformations. The primary alcohol group provides opportunities for further functionalization through esterification, etherification, or oxidation reactions .

Applications and Research Significance

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate serves as a valuable building block in organic synthesis, with particular importance in pharmaceutical research and development. The compound's unique combination of functional groups makes it an attractive starting material or intermediate for the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Applications

In pharmaceutical research, tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate is primarily used as a synthetic intermediate for developing new drug candidates. The piperidine ring system is prevalent in many pharmaceutical compounds, serving as a privileged structure in medicinal chemistry. Compounds containing the piperidine scaffold have demonstrated various biological activities, including analgesic, anti-inflammatory, and anticancer properties .

| Target Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.1787 mL | 20.8934 mL | 41.7868 mL |

| 5 mM | 0.8357 mL | 4.1787 mL | 8.3574 mL |

| 10 mM | 0.4179 mL | 2.0893 mL | 4.1787 mL |

To enhance solubility during stock solution preparation, it is recommended to heat the sample tube to 37°C and then use ultrasonic bath treatment for a short period. This process helps ensure complete dissolution of the compound .

Shipping Considerations

When obtaining tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate for research purposes, evaluation sample solutions are typically shipped with blue ice to maintain appropriate temperature conditions. Other quantities may be shipped at room temperature or with blue ice upon request, depending on the supplier's protocols and the stability requirements of the specific preparation .

Related Compounds and Comparisons

tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate belongs to a family of structurally related compounds that share similar core structures but feature different functional groups. Comparing these related compounds provides insight into structure-activity relationships and potential alternative building blocks for synthetic applications.

Structural Analogs

Several structural analogs of tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate have been reported in the literature:

-

tert-Butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 374794-88-4): This analog features a saturated hydroxypropyl group instead of the hydroxyprop-1-yn-1-yl group, resulting in different reactivity patterns and conformational properties.

-

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS: 301185-41-1): This related compound lacks the hydroxyl group on the propynyl side chain, which significantly alters its hydrogen bonding capabilities and reactivity profile .

-

tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate (CAS: 158407-04-6): This compound contains a bromomethyl substituent at the 4-position, making it valuable for alkylation reactions and other transformations where the bromine can serve as a leaving group .

-

tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate (CAS: 381722-48-1): This analog incorporates a piperazine ring connected via a methylene bridge, introducing additional nitrogen functionality that can participate in hydrogen bonding and serve as a site for further derivatization .

The table below summarizes the key differences between these structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate | 403802-41-5 | C13H21NO3 | 239.31 | Hydroxyprop-1-yn-1-yl group |

| tert-Butyl 4-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxylate | 374794-88-4 | C13H25NO4 | 259.346 | Hydroxy and hydroxypropyl groups |

| tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | 301185-41-1 | C13H21NO2 | 223.31 | Prop-2-yn-1-yl group |

| tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | C11H20BrNO2 | N/A | Bromomethyl group |

| tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | C15H29N3O2 | N/A | Piperazin-1-ylmethyl group |

Functional Group Contributions

The specific functional groups present in tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate contribute distinctly to its chemical behavior and utility in synthesis:

-

The tert-butyloxycarbonyl (Boc) group: This carbamate protecting group shields the piperidine nitrogen from unwanted reactions while being selectively removable under acidic conditions. The Boc group's presence allows for orthogonal protection strategies in multi-step synthesis.

-

The piperidine ring: This six-membered nitrogen-containing heterocycle serves as a common scaffold in medicinal chemistry, providing a rigid framework that can influence the three-dimensional presentation of other functional groups in the molecule.

-

The hydroxyprop-1-yn-1-yl substituent: This group combines the reactivity of a terminal alkyne with the nucleophilicity of a primary alcohol. The alkyne can participate in click chemistry, cross-coupling reactions, and other transformations, while the alcohol can be derivatized through various methods .

Understanding these structural relationships helps researchers select the most appropriate building blocks for specific synthetic targets based on the desired reactivity and functionality in the final product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume